Gadodiamide Hydrate

Description

Properties

Key on ui mechanism of action |

Gadodiamide paramagnetic molecule that develops a magnetic moment when placed in a magnetic field. The magnetic moment alters the relaxation rates of water protons in its vicinity in the body. Its use in magnetic resonance imaging (MRI) allows to selectively increase contrast in tissues where gadodiamide accumulates. |

|---|---|

CAS No. |

122795-43-1 |

Molecular Formula |

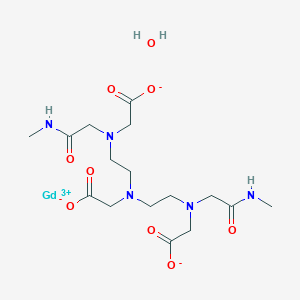

C16H32GdN5O11 |

Molecular Weight |

627.70 g/mol |

IUPAC Name |

2-[bis[2-[carboxylatomethyl-[2-(methylamino)-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);trihydrate |

InChI |

InChI=1S/C16H29N5O8.Gd.3H2O/c1-17-12(22)7-20(10-15(26)27)5-3-19(9-14(24)25)4-6-21(11-16(28)29)8-13(23)18-2;;;;/h3-11H2,1-2H3,(H,17,22)(H,18,23)(H,24,25)(H,26,27)(H,28,29);;3*1H2/q;+3;;;/p-3 |

InChI Key |

WYKPQCVMUQQKCL-UHFFFAOYSA-K |

Canonical SMILES |

CNC(=O)CN(CCN(CCN(CC(=O)NC)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].O.O.[Gd+3] |

density |

MW 1071.15. Osmolality (37 °C, 0.5 molarity): 789 mOsM/kg water. Viscosity (cP): 2.0 (20 °C), 1.4 (37 °C); density at 20 °C: 1.13; logP (butanol/water): -2.1 /Gadodiamide injection/ |

Other CAS No. |

131410-48-5 |

Related CAS |

131410-48-5 (parent) |

solubility |

Freely soluble in water Freely soluble in methanol; soluble in ethyl alcohol; slightly soluble in acetone, chloroform |

Synonyms |

gadodiamide Gd-DTPA bis-(methylamide) Gd-DTPA-BMA Omniscan Omniscan Unique Softpack |

Origin of Product |

United States |

Preparation Methods

Formation of the Dianhydride Intermediate

The reaction of DTPA with acetic anhydride and pyridine follows a molar ratio of 1:4 (DTPA:HCl) . Pyridine acts as both a catalyst and acid scavenger, facilitating the removal of water and ensuring complete conversion to the dianhydride. Infrared (IR) spectroscopy data from the patent confirms the disappearance of carboxylic acid peaks (e.g., at 1647.6 cm) and the emergence of anhydride-specific stretches.

Amidation and Intermediate Purification

The dianhydride intermediate reacts with methylamine hydrochloride to form 5,8-bis(carboxymethyl)-11-[2-(methylamino)-2-oxoethyl]-3-oxo-2,5,8,11-tetraazatridecyl-13-carboxylic acid (Compound IV). This step requires meticulous control of solvent polarity and temperature to prevent side reactions.

Reaction Conditions and Solvent Selection

-

Solvent : Dimethylformamide (DMF) is used for its high polarity, ensuring solubility of both reactants.

-

Temperature : Maintained between 20–80°C to balance reaction rate and product stability.

-

Post-treatment : DMF is removed via vacuum distillation , and the product is dissolved in methanol for recrystallization.

Table 1: Key Reaction Parameters for Amidation

| Parameter | Value/Range |

|---|---|

| Molar ratio (DTPA:HCl) | 1:4 |

| Temperature | 20–80°C |

| Reaction time | 4–6 hours |

| Purification solvent | Methanol |

Gadolinium Complexation

The final step involves complexation of Compound IV with gadolinium oxide (GdO) , pre-treated with hydrochloric acid to form gadolinium chloride . This ensures the gadolinium ion () is in a reactive state for coordination.

Coordination Chemistry and Validation

The patent reports IR spectroscopy as a key validation tool:

Table 2: IR Spectral Shifts in this compound

| Functional Group | Free Ligand (cm) | Complex (cm) |

|---|---|---|

| Carboxylate () | 1647.6 | 1604.7 |

| Carbonyl () | 1224.1 | Absent |

| Hydroxyl () | 1159.8 | Absent |

Purification and Yield Optimization

Post-complexation purification leverages solvent polarity adjustments to precipitate the final product. Methanol is used initially, followed by non-polar solvents to induce crystallization. The patent reports a high yield (exact percentage unspecified) due to mild reaction conditions and efficient solvent removal.

Challenges in Industrial Scaling

-

Gadolinium retention : Comparative studies highlight that linear gadolinium agents like gadodiamide exhibit slower gadolinium release in physiological conditions compared to macrocyclic agents. This necessitates stringent purification to minimize residual uncomplexed , which is nephrotoxic.

-

Solvent recycling : DMF recovery during vacuum distillation is critical for cost-effective production .

Chemical Reactions Analysis

Dissociation in Acidic and Physiological Environments

Gadodiamide’s linear structure and non-ionic nature result in lower kinetic inertness compared to macrocyclic agents. Key findings include:

- Dissociation half-life : In 0.1N HCl (pH 1.2), gadodiamide dissociates rapidly, with a half-life of ~35 seconds, versus >1 month for macrocyclic agents like gadoterate .

- Thermodynamic stability : Log K<sub>therm</sub> = 16.9, significantly lower than macrocyclic agents (e.g., log K<sub>therm</sub> = 23.5 for gadoteridol) .

Under physiological conditions (pH 7.4), dissociation releases free Gd<sup>3+</sup>, which can precipitate with endogenous anions (e.g., PO<sub>4</sub><sup>3−</sup>, CO<sub>3</sub><sup>2−</sup>) . This reaction is critical in patients with impaired renal function, where delayed excretion increases Gd<sup>3+</sup> exposure .

Transmetalation with Endogenous Ions

The chelate’s lower stability facilitates Gd<sup>3+</sup> exchange with physiological cations:

- Zn<sup>2+</sup>, Ca<sup>2+</sup>, Fe<sup>3+</sup> : Compete for binding with the diethylenetriaminepentaacetate (DTPA)-bisamide ligand, displacing Gd<sup>3+</sup> .

- Consequence : Free Gd<sup>3+</sup> forms insoluble salts (e.g., GdPO<sub>4</sub>) or binds to proteins, contributing to tissue deposition .

| Competing Ion | Affinity for DTPA-Bisamide | Clinical Impact |

|---|---|---|

| Zn<sup>2+</sup> | Moderate | Hypozincemia risk |

| Ca<sup>2+</sup> | Low | Minimal |

| PO<sub>4</sub><sup>3−</sup> | High | GdPO<sub>4</sub> precipitation |

Reactions with Environmental Oxidants

In wastewater treatment, gadodiamide reacts with hydroxyl radicals (·OH) and ozone:

- ·OH Degradation : Oxidative cleavage of the DTPA-bisamide ligand, releasing Gd<sup>3+</sup> and generating low-molecular-weight byproducts .

- Ozone Reactivity : Limited direct reaction, but synergistic effects with ·OH accelerate decomposition .

Hydration and Ligand Dynamics

- Coordination Sites : Gadodiamide’s octadentate ligand leaves one coordination site for a water molecule, enhancing relaxivity but reducing stability .

- Hydration Number (q) : q = 1, confirmed via luminescence lifetime measurements in isomorphic europium complexes .

Stability in Biological Matrices

Comparative Stability with Other GBCAs

| Agent (Brand) | Structure | Log K<sub>therm</sub> | Dissociation Half-Life (pH 1) |

|---|---|---|---|

| Gadodiamide | Linear, non-ionic | 16.9 | 35 s |

| Gadoterate | Macrocyclic, ionic | 25.6 | >30 days |

| Gadobenate | Linear, ionic | 22.6 | <5 s |

Key Implications

- Clinical Toxicity : Free Gd<sup>3+</sup> from dissociation or transmetalation correlates with nephrogenic systemic fibrosis (NSF) and tissue deposition .

- Environmental Impact : Degradation byproducts in wastewater pose ecological risks due to Gd<sup>3+</sup> persistence .

Gadodiamide’s chemical behavior underscores the importance of ligand design in balancing diagnostic efficacy and safety. Macrocyclic agents, with superior kinetic inertness, remain preferable for high-risk populations .

Scientific Research Applications

MRI Applications

Gadodiamide hydrate is primarily used in MRI due to its paramagnetic properties, which enhance image contrast. Its effectiveness as a contrast agent is influenced by several factors:

- Relaxivity : The relaxivity of gadolinium-based agents is crucial for their performance in MRI. Research indicates that hydration number significantly impacts relaxivity values, with higher hydration leading to better imaging outcomes .

- Nanoparticle Development : Recent studies have focused on developing gadolinium-doped nanoparticles that exhibit improved relaxivity and stability compared to traditional GBCAs. These nanoparticles can provide targeted imaging capabilities and multimodal applications .

Innovative Gadolinium-Based Nanomaterials

The synthesis of gadolinium-based nanomaterials has opened new avenues for research and application:

- Nanohydrogels : Gadolinium-based nanohydrogels have been investigated for their biocompatibility and effectiveness as MRI contrast agents. In vivo studies have shown promising results regarding their safety and efficacy, particularly in evaluating histological changes in tissues .

- Synthesis Techniques : Various synthesis techniques have been explored to create gadolinium nanoparticles with enhanced properties. For instance, methods involving sodium gadolinium fluoride have demonstrated potential for biomedical applications due to their favorable characteristics .

Case Study 1: Biocompatibility of Gadolinium Nanohydrogels

- Objective : To evaluate the biocompatibility of gadolinium-based nanohydrogels.

- Methodology : In vivo studies were conducted on CD-1 albino mice, assessing histological changes in liver, heart, and kidney tissues.

- Findings : The study reported no significant adverse effects on organ function or structure, indicating that these nanohydrogels could be safe for clinical use as MRI contrast agents .

Case Study 2: Relaxivity Enhancement through Nanoparticle Design

- Objective : To investigate the impact of hydration number on the relaxivity of gadolinium-based nanoparticles.

- Methodology : Various complexes were synthesized with differing hydration numbers to assess their magnetic relaxation properties.

- Findings : Enhanced relaxivity was observed with increased hydration numbers, suggesting that optimizing hydration can significantly improve the effectiveness of GBCAs in MRI applications .

Comparative Analysis of this compound and Other GBCAs

| Property | This compound | Macrocyclic GBCAs | Ionic GBCAs |

|---|---|---|---|

| Stability | Moderate | High | Low |

| Relaxivity | Moderate | High | Variable |

| Safety Profile | Moderate | High | Lower |

| FDA Approval Year | 1993 | Various | Various |

Mechanism of Action

Gadodiamide works by shortening the relaxation times of hydrogen protons in tissues where it accumulates. This results in increased signal intensity on T1-weighted MRI images, providing enhanced contrast. The gadolinium ion in gadodiamide has seven unpaired electrons, which makes it highly paramagnetic. This property allows it to interact with nearby water molecules, altering their magnetic properties and enhancing the MRI signal .

Comparison with Similar Compounds

Key Differences :

- Charge: Gadodiamide and gadoteridol are nonionic, reducing osmolality-related side effects compared to ionic agents like gadopentetate dimeglumine .

- Ligand Stability : Macrocyclic agents (e.g., gadoteridol) exhibit higher thermodynamic and kinetic stability than linear agents (e.g., gadodiamide), reducing gadolinium dissociation and retention risks .

Pharmacokinetic Parameters

| Parameter | This compound | Gadopentetate Dimeglumine | Gadoteridol |

|---|---|---|---|

| Plasma Half-Life (Humans) | ~1.3 hours | ~1.6 hours | ~1.5 hours |

| Renal Excretion | >99% | >95% | >98% |

| Protein Binding | <1% | <5% | <1% |

Research Findings and Controversies

- Gadolinium Retention : Post-mortem studies in humans and animals confirm gadolinium deposition in the brain after repeated gadodiamide administration, though clinical implications remain unclear .

- Formulation Variability : Different gadodiamide formulations (e.g., Omniscan® vs. ligand-free variants) exhibit divergent pharmacokinetics, with Omniscan® showing slower Gd clearance in animal models .

- Regulatory Actions : The PMDA revised precautions for gadodiamide in 2017, emphasizing restricted use in high-risk patients and preference for macrocyclic agents .

Biological Activity

Gadodiamide hydrate, commercially known as Omniscan, is a gadolinium-based contrast agent (GBCA) primarily used in magnetic resonance imaging (MRI) to enhance the visibility of internal structures. Understanding its biological activity is crucial for assessing its safety and efficacy in clinical applications. This article delves into the pharmacological properties, biological interactions, and clinical implications of this compound, supported by diverse research findings.

Chemical and Pharmacological Properties

Gadodiamide is a paramagnetic molecule that alters the relaxation rates of water protons in its vicinity when placed in a magnetic field. This property enhances the contrast in MRI scans, particularly in tissues where gadodiamide accumulates due to disrupted blood-brain barriers or abnormal vascularity .

Key Pharmacokinetic Parameters:

- Volume of Distribution : Approximately 200 ± 61 mL/kg, equivalent to extracellular water.

- Elimination Route : 95.4 ± 5.5% of the administered dose is eliminated via urine within 24 hours.

- Half-Life : Mean distribution half-life of 3.7 ± 2.7 minutes and elimination half-life of 77.8 ± 16 minutes .

Biological Interactions

Gadodiamide exhibits unique interactions at a cellular level, particularly concerning its influence on calcium and magnesium levels in serum. A study indicated that gadodiamide injection led to a significant drop in serum calcium levels, particularly in patients with renal insufficiency . This effect is critical as it can lead to spurious hypocalcemia readings, complicating clinical assessments.

Table 1: Effects of Gadodiamide on Serum Levels

Clinical Case Studies

Several clinical studies have evaluated the safety and biological effects of this compound:

- Nephrogenic Systemic Fibrosis (NSF) : A retrospective study indicated potential links between gadolinium-based contrast agents and NSF, particularly in patients with severe renal impairment .

- Neurotoxicity Assessment : Animal studies have shown no significant histopathological neurotoxicity following single or repeated doses of gadodiamide, although trace levels of gadolinium retention were noted in brain structures like the globus pallidus and dentate nucleus .

- Multiple Sclerosis (MS) Patients : Research has shown that MS patients receiving multiple doses of gadodiamide exhibited increased T1 hyperintensity in dentate nuclei on MRI scans, suggesting possible long-term retention effects associated with linear GBCAs .

The mechanism by which gadodiamide enhances MRI contrast primarily involves its paramagnetic properties that influence T1 relaxation times in tissues where it accumulates. This alteration leads to increased signal intensity on MRI scans, facilitating the visualization of lesions with abnormal vascularity . Importantly, gadodiamide does not cross an intact blood-brain barrier, limiting its accumulation in normal brain tissue but allowing it to highlight pathological conditions effectively.

Safety Profile and Toxicity

Gadodiamide is generally considered safe for use in MRI; however, certain risks have been identified:

- Nephrotoxicity : While not directly nephrotoxic, its use in patients with renal impairment requires caution due to potential complications such as NSF.

- Electrolyte Imbalances : The compound can interfere with serum calcium and magnesium measurements, leading to misdiagnosis if not properly accounted for .

Q & A

Q. What are the key physicochemical properties of gadodiamide hydrate, and how do they influence its utility as an MRI contrast agent?

this compound (C₁₆H₂₈GdN₅O₉·xH₂O) is a nonionic gadolinium-based chelate with a molecular weight of 591.67 . Its stability in aqueous solutions and low osmolality make it suitable for intravenous administration in MRI to enhance vascular and tissue contrast. The nonionic structure reduces the risk of osmotic shock compared to ionic agents like gadopentetate dimeglumine . Researchers should characterize its thermodynamic stability (e.g., via pH titration or spectrophotometry) to assess dissociation risks, as free Gd³⁺ is toxic .

Q. How is this compound metabolized and excreted in preclinical models?

In preclinical studies (rats, rabbits, monkeys), this compound is rapidly excreted renally, with >99% eliminated unchanged in urine within 24 hours. Its plasma half-life varies across species: 18 min (rats), 38 min (rabbits), and 75 min (monkeys) . Methodologically, researchers should use mass spectrometry or radiolabeling to track excretion kinetics and confirm the absence of metabolic byproducts .

Q. What are the standard protocols for evaluating this compound’s hemodynamic effects in animal models?

Studies in anesthetized dogs demonstrate transient reductions in aortic pressure, left ventricular pressure, and systemic vascular resistance post-injection. Researchers should employ invasive hemodynamic monitoring (e.g., pressure transducers) and compare results to controls or alternative agents (e.g., gadopentetate dimeglumine) to contextualize findings .

Advanced Research Questions

Q. How can conflicting data on gadolinium deposition in the brain be resolved in longitudinal MRI studies?

Contradictory findings (e.g., gadodiamide vs. gadoteridol deposition ) require rigorous statistical frameworks. In pediatric cohorts, paired t-tests comparing dentate-to-pons signal intensity (DN-PSI) ratios across sequential scans can quantify deposition trends . Researchers must control for confounders like cumulative Gd dose, renal function, and blood-brain barrier integrity. Multivariate regression models are recommended to isolate agent-specific effects .

Q. What experimental designs are optimal for assessing this compound’s neurotoxicity in preclinical models?

To evaluate neurotoxicity (e.g., gadodiamide-induced cerebellar lesions in rats ), researchers should:

- Use histopathology (H&E staining) to identify tissue damage.

- Employ behavioral assays (e.g., rotorod tests) to assess motor deficits.

- Compare outcomes to saline-injected controls and agents with higher thermodynamic stability (e.g., gadobutrol).

- Quantify gadolinium retention via inductively coupled plasma mass spectrometry (ICP-MS) .

How can researchers formulate hypothesis-driven questions to address gaps in this compound’s safety profile?

Using the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant), a sample question might be: “Does this compound’s low thermodynamic stability correlate with increased gadolinium retention in patients with impaired renal function compared to macrocyclic agents?” Methodology:

- Cohort study design with stratification by eGFR (estimated glomerular filtration rate).

- Longitudinal MRI and ICP-MS to quantify Gd retention in serum and cerebrospinal fluid .

- Ethical approval must address risks of repeated Gd exposure in vulnerable populations .

Methodological Considerations

Q. What statistical approaches are appropriate for analyzing this compound’s pharmacokinetic data?

- Non-compartmental analysis (NCA): Calculate AUC (area under the curve), Cmax, and half-life using tools like Phoenix WinNonlin .

- Compartmental modeling: Fit data to two- or three-compartment models to estimate distribution/elimination rates .

- ANOVA or mixed-effects models: Compare pharmacokinetic parameters across species or patient subgroups .

Q. How should researchers mitigate bias in comparative studies of gadolinium-based contrast agents (GBCAs)?

- Blinding: Radiologists and pathologists should be blinded to the GBCA used.

- Randomization: Randomize animal subjects or clinical cohorts to treatment groups.

- Standardized protocols: Use identical MRI sequences, injection doses, and timing across groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.